molecular formula C14H16FNO2S B2431408 (1R,5S)-8-((3-fluorobenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797740-96-5

(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2431408
CAS No.: 1797740-96-5
M. Wt: 281.35
InChI Key: SGQXVSDTJVLYFV-UHFFFAOYSA-N
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Description

(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a useful research compound. Its molecular formula is C14H16FNO2S and its molecular weight is 281.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study by Tamura et al. (1987) focused on synthesizing new types of 5,6-cis-carbapenems, which are chemically related to (1R,5S)-8-((3-fluorobenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene. These compounds, having a sulfonyl group in the C-6 side chain, showed significant antibacterial activity and potent β-lactamase inhibitory activity (Tamura et al., 1987).

Synthesis of 2-Azabicyclo[3.2.1]oct-3-enes

  • Gregory et al. (1985) reported on the synthesis of 2-Azabicyclo[3.2.1]oct-3-enes, including derivatives with a spiro center at C(8). These compounds were obtained through the reaction of anions derived from 1,3-diketones or cyclopentadiene, showing low antimicrobial and hypotensive activity (Gregory et al., 1985).

Rearrangement of 7-Azabicyclo[2.2.1]hept-2-aminyl Radicals

  • Moreno‐Vargas and Vogel (2003) synthesized enantiomerically pure 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives. These compounds showed potential as inhibitors of alpha-mannosidases (Moreno‐Vargas & Vogel, 2003).

Synthesis of Chiral 2,6-Bridged Morpholine System

  • Kilonda et al. (1995) described the synthesis of a chiral 2,6-bridged morpholine system, derived from 1-amino-1-deoxy-D-glucitol. This research contributes to the understanding of complex molecular structures involving azabicyclo octanes (Kilonda et al., 1995).

Synthesis of Potential Metabolites for Brain Imaging Agents

  • Andersen et al. (1997) worked on synthesizing potential hydroxy metabolites of brain imaging agents related to this compound. Their research contributes to developing new methods for brain imaging (Andersen et al., 1997).

Retro-Mannich Reaction of N-Protected Tropenones

  • Cramer et al. (2004) investigated the retro-Mannich reaction of N-protected tropenones, including studies on 8-[(4-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-6-en-3-one. This study adds valuable information to the field of organic synthesis (Cramer et al., 2004).

Synthesis and Monoamine Transporter Affinity

  • Krunic et al. (2005) synthesized new 3-aryl-tropanes, exhibiting high affinity for the human serotonin transporter. This research is significant for understanding interactions with monoamine transporters (Krunic et al., 2005).

Synthesis via Asymmetric 1,3-Dipolar Cycloaddition

  • Curtis et al. (2006) prepared 8-Azabicyclo[3.2.1]oct-3-en-2-ones through asymmetric 1,3-dipolar cycloadditions, demonstrating significant advancements in stereoselective organic synthesis (Curtis et al., 2006).

Biaryl Sulfonamides Based on 2-Azabicycloalkane Skeleton

  • Iwan et al. (2020) explored new antitumor agents based on sulfonamides and 2-azabicycloalkane skeletons. Their work contributes to the development of selective antitumor agents (Iwan et al., 2020).

Properties

IUPAC Name

8-[(3-fluorophenyl)methylsulfonyl]-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2S/c15-12-4-1-3-11(9-12)10-19(17,18)16-13-5-2-6-14(16)8-7-13/h1-5,9,13-14H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQXVSDTJVLYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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